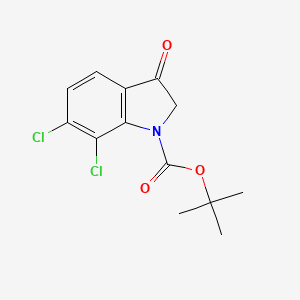
tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl ester group, two chlorine atoms at positions 6 and 7, and a ketone group at position 3 on the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate typically involves multiple steps starting from commercially available precursors. One common method involves the Vilsmeier formylation of a suitable indole precursor, followed by chlorination and esterification reactions. The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3), dimethylformamide (DMF), and tert-butyl alcohol under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Tert-butyl 3-oxopiperazine-1-carboxylate
- Tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate is unique due to the presence of two chlorine atoms at positions 6 and 7, which can significantly influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H13Cl2NO3 |
|---|---|
Peso molecular |
302.15 g/mol |
Nombre IUPAC |
tert-butyl 6,7-dichloro-3-oxo-2H-indole-1-carboxylate |
InChI |
InChI=1S/C13H13Cl2NO3/c1-13(2,3)19-12(18)16-6-9(17)7-4-5-8(14)10(15)11(7)16/h4-5H,6H2,1-3H3 |
Clave InChI |
PJFSYAKYCZROQA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=O)C2=C1C(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


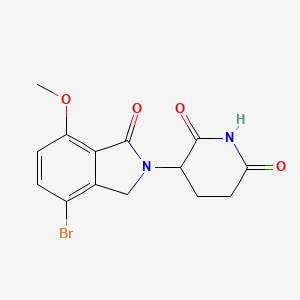
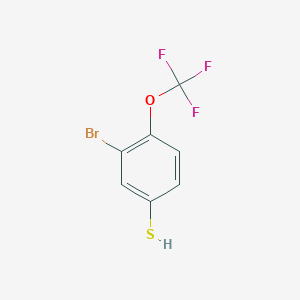
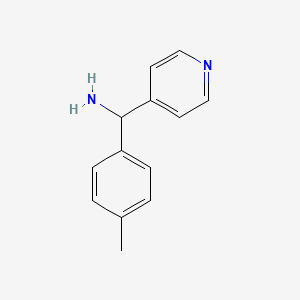
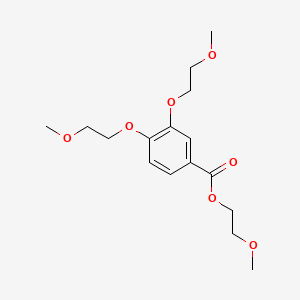
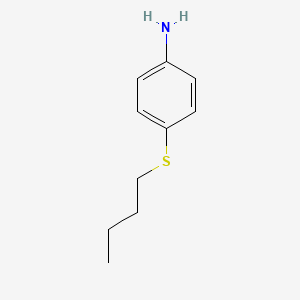
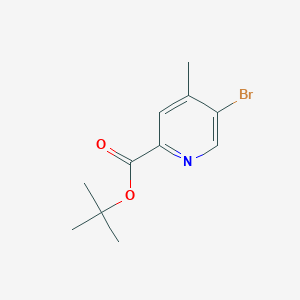
![3-bromo-N-[(3,4-dichlorophenyl)methyl]benzamide](/img/structure/B13911876.png)
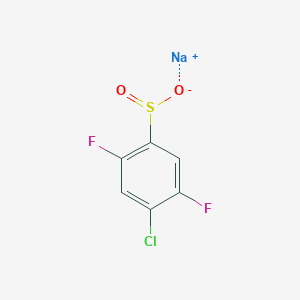
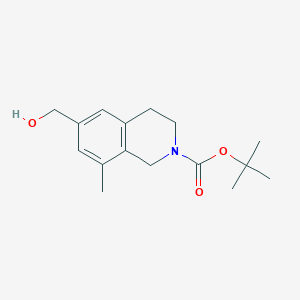
![7-Chloro-5-methyl-imidazo[1,2-A]pyrimidine](/img/structure/B13911888.png)
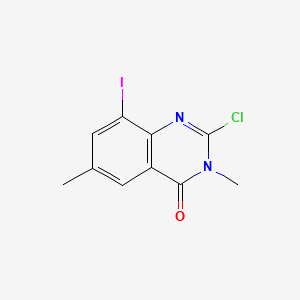
![Tert-butyl (1S,6S)-1-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13911898.png)
![Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B13911900.png)
![tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate](/img/structure/B13911907.png)
